An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals
Introduction
Sodium phenyl phosphate (B84403) dihydrate, also known as disodium (B8443419) phenyl phosphate dihydrate, is a versatile and widely utilized organophosphate compound in biochemical and pharmaceutical research. Its primary application lies in its role as a substrate for the determination of phosphatase activity, a critical aspect in the study of cellular signaling, metabolic pathways, and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a discussion of its applications in scientific research.
Chemical and Physical Properties
Sodium phenyl phosphate dihydrate is a white to off-white crystalline powder. It is readily soluble in water and stable under a range of conditions, making it a reliable reagent in various assays.[1]
Table 1: Chemical and Physical Properties of Sodium Phenyl Phosphate Dihydrate
| Property | Value | References |
| Chemical Formula | C₆H₅Na₂O₄P·2H₂O | [1][2][3] |
| Molecular Weight | 254.09 g/mol | [1][2][3] |
| CAS Numbers | 66778-08-3 (dihydrate), 3279-54-7 (anhydrous) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C | |
| Purity | Typically ≥95% | [2][3] |
| Impurities | <0.1% phenol (B47542) (by weight) |
Role in Understanding Cellular Signaling
While sodium phenyl phosphate dihydrate is not a direct signaling molecule, it is an indispensable tool for studying signal transduction pathways. Phosphatases, the enzymes that hydrolyze this substrate, are critical regulators of cellular signaling. They counteract the activity of kinases by removing phosphate groups from proteins and other molecules, thereby modulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The ability to accurately measure phosphatase activity using sodium phenyl phosphate dihydrate is, therefore, fundamental to understanding these complex signaling networks.[1]
Figure 1: Role of phosphatases in regulating signal transduction.
Experimental Protocols
Sodium phenyl phosphate dihydrate is a key reagent in various experimental protocols, primarily for the determination of acid and alkaline phosphatase activity.
Alkaline Phosphatase Activity Assay (Modified Kind and King Method)
This colorimetric assay is widely used to determine alkaline phosphatase (ALP) activity in serum and other biological samples. The enzyme hydrolyzes disodium phenyl phosphate to phenol, which then reacts with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to form a colored product.
Reagents:
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Buffer-substrate (pH 10.0): 30 mmol/L Sodium Carbonate, 20 mmol/L Sodium Bicarbonate, and 5 mmol/L Disodium Phenyl Phosphate Dihydrate.
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Aminoantipyrine-arsenate reagent: 60 mmol/L 4-aminoantipyrine and 240 mmol/L Sodium Arsenate.
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Potassium ferricyanide: 150 mmol/L.
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Stock standard phenol solution: 1 g/L.
Protocol:
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Incubate 0.05 mL of serum with 2 mL of buffer-substrate at 37°C for 15 minutes.
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Stop the reaction by adding 0.5 mL of AAP-arsenate reagent, followed by 0.5 mL of potassium ferricyanide.
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Measure the absorbance of the resulting colored product at 510 nm.
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Calculate ALP activity based on a standard curve prepared using the phenol standard.
Figure 2: Workflow for alkaline phosphatase assay.
Continuous Spectrophotometric Assay for Acid Phosphatase
This method allows for the direct and continuous measurement of acid phosphatase (ACP) activity by monitoring the formation of phenol in real-time.
Principle:
The enzymatic hydrolysis of phenyl phosphate by acid phosphatase produces phenol, which has a distinct absorbance in the UV spectrum. The rate of increase in absorbance is directly proportional to the enzyme activity.
Protocol:
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Prepare a reaction mixture containing an appropriate buffer (e.g., acetate (B1210297) buffer, pH 3.8-5.7) and a known concentration of phenyl phosphate.
-
Initiate the reaction by adding the acid phosphatase-containing sample.
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Continuously monitor the increase in absorbance at the wavelength corresponding to phenol.
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Determine the initial reaction rate from the linear portion of the absorbance versus time plot.
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Kinetic constants such as Kₘ and kcat can be determined by performing the assay at various substrate concentrations.
Figure 3: Workflow for continuous acid phosphatase assay.
Purification of Sodium Phenyl Phosphate
For applications requiring high purity, commercial sodium phenyl phosphate can be further purified.
Protocol:
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Dissolve the compound in a minimal amount of methanol.
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Filter the solution to remove any insoluble inorganic phosphate.
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Precipitate the sodium phenyl phosphate by adding an equal volume of diethyl ether.
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Wash the resulting solid with diethyl ether.
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Dry the purified solid in a vacuum.
Other Applications in Research and Development
Beyond its primary use in phosphatase assays, sodium phenyl phosphate dihydrate has several other applications:
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Phosphate Donor: It can serve as a phosphate donor in various enzymatic reactions, aiding in the study of metabolic pathways and enzyme kinetics.[1]
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Pharmaceutical Formulations: It can act as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients.[1]
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Synthesis of Organophosphorus Compounds: It is a reagent in the synthesis of other organophosphorus compounds.[1]
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Analytical Chemistry: It is used as a standard for determining phosphorus content.[1]
Conclusion
Sodium phenyl phosphate dihydrate is a cornerstone reagent for researchers and drug development professionals. Its utility as a substrate for phosphatases provides a critical window into the regulation of cellular signaling pathways. The detailed protocols and information presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to advancements in our understanding of biology and the development of new therapeutics.
